![molecular formula C15H12N6S B2692995 2-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine CAS No. 1334372-60-9](/img/structure/B2692995.png)

2-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

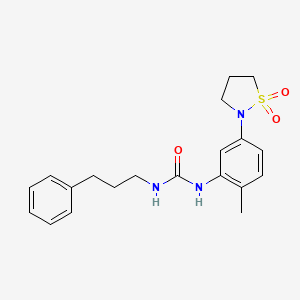

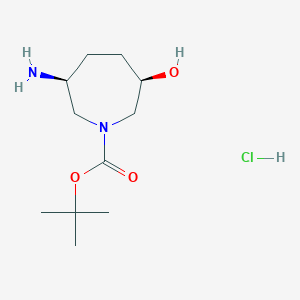

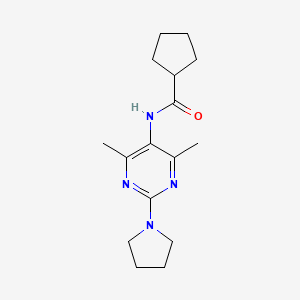

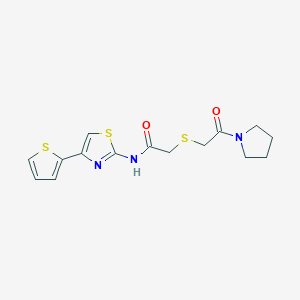

The compound “2-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine” is a complex organic molecule that contains several heterocyclic rings, including imidazole and pyridine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. A method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures, including imidazole and pyridine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve multicomponent condensation reactions .Scientific Research Applications

Synthesis and Chemical Properties

Imidazo[1,2-a]pyridines have been the subject of extensive research due to their potential therapeutic applications. A variety of synthetic approaches have been developed to construct the imidazo[1,2-a]pyridine scaffold, including water-mediated hydroamination and silver-catalyzed aminooxygenation processes. These methods facilitate the introduction of functional groups, enabling the exploration of this compound's biological activities (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013). Furthermore, direct oxidizing strategies have been developed to modify the methyl group in the compound without the need for preliminary protection of the amino group, streamlining the synthesis process (A. Lifshits, P. N. Ostapchuk, & V. K. Brel, 2015).

Therapeutic Applications

The imidazo[1,2-a]pyridine scaffold is recognized for its "drug prejudice" due to its wide range of therapeutic applications. It exhibits anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal activities. This scaffold's versatility is also evident in its representation in various marketed preparations, highlighting its potential as a basis for developing new therapeutic agents (A. Deep et al., 2016).

Pharmacological Properties

The pharmacological properties of imidazo[1,2-a]pyridines have been extensively explored, with several analogues demonstrating significant enzyme inhibitory, receptor ligand, and anti-infectious activities. These findings underscore the scaffold's potential in the design of novel pharmaceuticals targeting diverse pathological conditions (C. Enguehard-Gueiffier & A. Gueiffier, 2007).

Safety and Hazards

Mechanism of Action

Target of Action

Imidazole-containing compounds, which this compound is a part of, have been known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Imidazole-containing compounds are known for their broad range of chemical and biological properties, suggesting that they may interact with their targets in various ways .

Biochemical Pathways

Imidazole-containing compounds are known to exhibit a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Imidazole-containing compounds are generally known to be highly soluble in water and other polar solvents, which may influence their bioavailability .

Result of Action

Imidazole-containing compounds are known to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

The solubility of imidazole-containing compounds in water and other polar solvents suggests that they may be influenced by the polarity of their environment .

Properties

IUPAC Name |

2-[(6-imidazol-1-ylpyridazin-3-yl)sulfanylmethyl]imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6S/c1-2-7-20-9-12(17-13(20)3-1)10-22-15-5-4-14(18-19-15)21-8-6-16-11-21/h1-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUDHILNDCLMEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CSC3=NN=C(C=C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(2-chloroacetyl)amino]-4-phenylbutanoate](/img/structure/B2692914.png)

![N-benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide](/img/structure/B2692915.png)

![N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide](/img/structure/B2692917.png)

![1-[(4-fluorophenyl)methyl]-N-[3-(morpholin-4-yl)propyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2692919.png)

![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2692922.png)

![4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2692923.png)

![N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2692925.png)

![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2692926.png)

![(2Z)-N-(4-chlorophenyl)-2-[(4-fluoro-3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2692935.png)